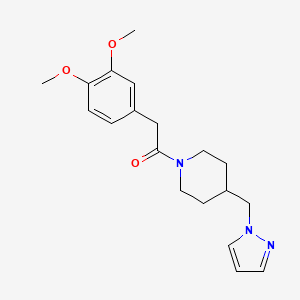

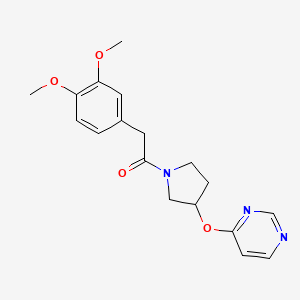

1-(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)-2-(3,4-dimethoxyphenyl)ethanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)-2-(3,4-dimethoxyphenyl)ethanone, also known as DMPE, is a compound that has been widely studied for its potential applications in scientific research. DMPE belongs to the class of compounds known as piperidines, which are commonly used in pharmaceuticals and other industries. In

Applications De Recherche Scientifique

Molecular Interactions and Antagonistic Properties

Research has shown that certain pyrazole derivatives, including compounds structurally related to 1-(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)-2-(3,4-dimethoxyphenyl)ethanone, interact with cannabinoid receptors as antagonists. A study by Shim et al. (2002) explored the molecular interaction of a closely related antagonist with the CB1 cannabinoid receptor, revealing insights into the conformational analysis and pharmacophore models for CB1 receptor ligands. This research is fundamental in understanding how such compounds can be designed to selectively bind to specific receptors, offering a pathway to developing new therapeutic agents (Shim et al., 2002).

Antimicrobial and Anticancer Activity

Several studies have been conducted on pyrazole derivatives for their antimicrobial and anticancer activities. For instance, Bandgar et al. (2009) synthesized a novel series of pyrazole chalcones evaluated for their anti-inflammatory, antioxidant, and antimicrobial activities. This research suggests that pyrazole derivatives can serve as a potential framework for developing new drugs with diverse therapeutic applications (Bandgar et al., 2009).

Synthesis and Pharmacological Evaluation

The synthesis and pharmacological activity of pyrazoles have been extensively explored to identify clinical candidates for various treatments. Díaz et al. (2020) reported the synthesis of a highly soluble σ1 receptor antagonist clinical candidate for pain management. Their work illustrates the process from compound identification through to pharmacokinetic profiling, highlighting the potential of pyrazole derivatives in pain management and possibly other therapeutic areas (Díaz et al., 2020).

Structural Characterization and Chemical Analysis

Research also focuses on the structural characterization and analysis of pyrazole derivatives. For example, Balderson et al. (2007) studied the hydrogen-bonding patterns in enaminones, including compounds with structural similarities to 1-(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)-2-(3,4-dimethoxyphenyl)ethanone. These studies provide valuable information on the molecular structure and potential reactivity of such compounds, aiding in the design of new molecules with desired biological activities (Balderson et al., 2007).

Mécanisme D'action

Target of action

Pyrazolines and their derivatives, which this compound is a part of, have been studied for their confirmed biological as well as pharmacological activities . They have been found to have antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities

Biochemical pathways

Pyrazolines and their derivatives have been found to affect a variety of biochemical pathways, including those involved in inflammation, oxidative stress, and cell proliferation .

Result of action

Pyrazolines and their derivatives have been found to have a variety of effects, including anti-inflammatory, antioxidant, and antitumor activities .

Propriétés

IUPAC Name |

2-(3,4-dimethoxyphenyl)-1-[4-(pyrazol-1-ylmethyl)piperidin-1-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N3O3/c1-24-17-5-4-16(12-18(17)25-2)13-19(23)21-10-6-15(7-11-21)14-22-9-3-8-20-22/h3-5,8-9,12,15H,6-7,10-11,13-14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGSDEATUYUHYAN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CC(=O)N2CCC(CC2)CN3C=CC=N3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[[3-(Trifluoromethyl)phenyl]methyl]morpholine-4-carboxamide](/img/structure/B2702244.png)

![N-[(2-ethylpyrazol-3-yl)methyl]-4-methoxyaniline](/img/structure/B2702250.png)

![N-(4-chlorophenyl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2702251.png)

![7-Phenyl-4,7-dihydro-tetrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B2702253.png)

![N-(2-(4-(4-(1,3-dioxoisoindolin-2-yl)butanoyl)piperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide hydrochloride](/img/structure/B2702256.png)

![[3-(3-Fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2702257.png)

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-methoxybenzamide](/img/structure/B2702258.png)

![Methyl 2-[6-(2-methoxy-2-oxoethoxy)pyrimidin-4-yl]oxyacetate](/img/structure/B2702260.png)